molecular formula C10H12BNO3 B12983176 (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid

(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid

Cat. No.: B12983176
M. Wt: 205.02 g/mol
InChI Key: QEJWTVNQYOJIMV-UHFFFAOYSA-N
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Description

(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid typically involves the reaction of 2-methyl-1-oxo-3,4-dihydroisoquinoline with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and pharmacological properties .

Scientific Research Applications

Chemistry: In organic chemistry, (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its role in Suzuki–Miyaura coupling makes it invaluable for the formation of biaryl compounds .

Biology and Medicine: Its derivatives have shown promise in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable component in the production of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid primarily involves its role as a ligand in catalytic reactions. The boronic acid group can coordinate with metal catalysts, facilitating the formation of carbon-carbon bonds. This coordination is crucial in reactions such as the Suzuki–Miyaura coupling, where the compound acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-methylphenylboronic acid
  • 2-methylphenylboronic acid

Comparison: Compared to these similar compounds, (2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid is unique due to its isoquinoline structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in catalytic reactions, making it a valuable tool in synthetic organic chemistry .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)boronic acid

InChI

InChI=1S/C10H12BNO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-3,6,14-15H,4-5H2,1H3

InChI Key

QEJWTVNQYOJIMV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)N(CC2)C)(O)O

Origin of Product

United States

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